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Compound of Interest

Compound Name: Disbac10

Cat. No.: B10767256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the voltage-sensitive dye, bis-(1,3-

dibutylbarbituric acid)trimethine oxonol (DiSBaC₁₀), a powerful tool for measuring changes in

membrane potential in a variety of cell types. This document details the dye's mechanism of

action, provides key quantitative data, outlines experimental protocols for its use in

fluorescence microscopy and flow cytometry, and illustrates relevant signaling pathways and

workflows.

Introduction to DiSBaC₁₀
DiSBaC₁₀ is a slow-response, potentiometric fluorescent dye used to monitor changes in

plasma membrane potential.[1] As a lipophilic, anionic oxonol dye, it partitions into the cell

membrane in a voltage-dependent manner. This property makes it a valuable tool for studying

cellular electrophysiology, particularly in non-excitable cells, and for high-throughput screening

of ion channel and transporter modulators in drug discovery.[2]

Mechanism of Action:

DiSBaC₁₀ is a negatively charged dye that is excluded from the negatively charged interior of

polarized cells. When the cell membrane depolarizes, the interior of the cell becomes less

negative, allowing the anionic DiSBaC₁₀ to enter the cell and bind to intracellular proteins. This

binding results in an increase in the dye's fluorescence quantum yield and a red shift in its

emission spectrum. Conversely, hyperpolarization of the membrane leads to the exclusion of
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the dye from the cell and a decrease in fluorescence. This relationship between membrane

potential and fluorescence intensity allows for the dynamic measurement of membrane

potential changes.

dot graph "DiSBaC10_Mechanism_of_Action" { graph [layout=dot, rankdir=TB, splines=true,

overlap=false, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF",

label="Figure 1: Mechanism of DiSBaC10 Action", fontcolor="#202124", labelloc=b, width=7.9,

height=4.5]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fixedsize=true,

width=2.5, height=1]; edge [fontname="Arial", fontsize=10, color="#202124",

arrowhead=normal];

// Node Definitions polarized_cell [label="{Polarized Cell\n(Negative Interior)}",

fillcolor="#F1F3F4", fontcolor="#202124"]; depolarized_cell [label="{Depolarized Cell\n(Less

Negative Interior)}", fillcolor="#F1F3F4", fontcolor="#202124"]; disbac_out [label="DiSBaC₁₀

(Low Fluorescence)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2,

height=0.8]; disbac_in [label="DiSBaC₁₀ (High Fluorescence)", shape=ellipse,

fillcolor="#34A853", fontcolor="#FFFFFF", width=2, height=0.8]; intracellular_binding

[label="Binding to Intracellular\nProteins", shape=box, style=rounded, fillcolor="#FBBC05",

fontcolor="#202124", width=2.2, height=0.9];

// Edges polarized_cell -> disbac_out [label="Excludes Dye", dir=back]; depolarized_cell ->

disbac_in [label="Dye Enters Cell"]; disbac_in -> intracellular_binding [label="Leads to"]; }

caption: "Figure 1: Mechanism of DiSBaC10 Action"

Quantitative Data
The following tables summarize the key quantitative properties of DiSBaC₁₀.

Table 1: Spectral Properties of DiSBaC₁₀

Property Wavelength (nm) Notes

Excitation Maximum ~530-540
Optimal excitation for

fluorescence.

Emission Maximum ~560-580
Emission peak of the dye

when bound.
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Table 2: Performance Characteristics of DiSBaC₁₀

Parameter Value/Range Notes

Response Time Seconds to minutes
Classified as a "slow-

response" dye.

Sensitivity Varies by cell type

Dependent on intracellular

binding sites and membrane

properties.

Working Concentration 0.1 - 10 µM
Optimal concentration should

be determined empirically.

Experimental Protocols
Detailed methodologies for utilizing DiSBaC₁₀ in fluorescence microscopy and flow cytometry

are provided below.

3.1. General Guidelines for Dye Loading

Prepare a Stock Solution: Dissolve DiSBaC₁₀ in DMSO to a stock concentration of 1-10 mM.

Working Solution: Dilute the stock solution in a physiological buffer (e.g., HBSS or PBS) to

the desired final working concentration (typically 0.1-10 µM).

Cell Preparation: Culture cells to a suitable confluency on coverslips (for microscopy) or in

suspension (for flow cytometry).

Loading: Replace the culture medium with the DiSBaC₁₀ working solution and incubate for

15-60 minutes at 37°C, protected from light.

Washing (Optional): Some protocols may include a wash step with a physiological buffer to

remove excess dye and reduce background fluorescence.

3.2. Fluorescence Microscopy Protocol

This protocol is designed for observing membrane potential changes in adherent cells.
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Cell Seeding: Seed cells on glass coverslips or in imaging-compatible microplates and allow

them to adhere overnight.

Dye Loading: Load the cells with DiSBaC₁₀ as described in the general guidelines.

Imaging: Mount the coverslip on a fluorescence microscope equipped with appropriate filters

for DiSBaC₁₀ (e.g., a TRITC or similar filter set).

Baseline Measurement: Acquire a baseline fluorescence image before stimulating the cells.

Stimulation: Add the experimental compound (e.g., an ion channel modulator) and acquire a

time-lapse series of images to monitor the change in fluorescence.

Data Analysis: Quantify the change in fluorescence intensity over time in regions of interest

corresponding to individual cells or cell populations.

dot graph "Fluorescence_Microscopy_Workflow" { graph [layout=dot, rankdir=TB, splines=true,

overlap=false, nodesep=0.5, ranksep=0.7, fontname="Arial", fontsize=12, bgcolor="#FFFFFF",

label="Figure 2: Fluorescence Microscopy Workflow", fontcolor="#202124", labelloc=b,

width=7.9, height=5.5]; node [shape=box, style="filled, rounded", fontname="Arial",

fontsize=10, fixedsize=true, width=2.2, height=0.7]; edge [fontname="Arial", fontsize=10,

color="#202124", arrowhead=normal];

// Node Definitions start [label="Start", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells on\nCoverslips", fillcolor="#F1F3F4",

fontcolor="#202124"]; load_dye [label="Load with DiSBaC₁₀", fillcolor="#FBBC05",

fontcolor="#202124"]; image_baseline [label="Acquire Baseline\nFluorescence Image",

fillcolor="#34A853", fontcolor="#FFFFFF"]; add_stimulus [label="Add Stimulus\n(e.g., Drug)",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; time_lapse [label="Acquire Time-Lapse\nImages",

fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Fluorescence\nIntensity

Change", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> load_dye; load_dye -> image_baseline;

image_baseline -> add_stimulus; add_stimulus -> time_lapse; time_lapse -> analyze; analyze -

> end; } caption: "Figure 2: Fluorescence Microscopy Workflow"
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3.3. Flow Cytometry Protocol

This protocol is suitable for high-throughput screening of compounds that affect membrane

potential in suspension cells.

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x

10⁶ cells/mL.[3]

Dye Loading: Add DiSBaC₁₀ to the cell suspension at the desired final concentration and

incubate as described in the general guidelines.

Sample Acquisition: Analyze the cells on a flow cytometer equipped with a 488 nm or 532 nm

laser for excitation and an appropriate emission filter (e.g., 575/26 nm).

Baseline Measurement: Record the baseline fluorescence of the cell population.

Stimulation: Add the test compound and continue to acquire data to measure the change in

fluorescence over time. Alternatively, pre-incubate cells with compounds before analysis.

Data Analysis: Gate on the cell population of interest and quantify the change in mean

fluorescence intensity.

Application in Signaling Pathway Analysis: Ion
Channel Modulation
A key application of DiSBaC₁₀ is in the study of ion channels, which play a crucial role in

cellular signaling by altering membrane potential.[2] For example, the opening of potassium

(K⁺) channels leads to an efflux of K⁺ ions, causing hyperpolarization, while the opening of

sodium (Na⁺) or calcium (Ca²⁺) channels results in ion influx and depolarization.[4]

Example: Screening for K⁺ Channel Openers

In a drug discovery context, DiSBaC₁₀ can be used to screen for compounds that open K⁺

channels. In a typical assay, cells are first depolarized by adding a high concentration of

extracellular K⁺. This causes DiSBaC₁₀ to enter the cells, resulting in a high fluorescence

signal. The addition of a K⁺ channel opener will counteract this depolarization by allowing K⁺ to
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exit the cell, leading to repolarization or hyperpolarization and a subsequent decrease in

DiSBaC₁₀ fluorescence.

dot graph "Ion_Channel_Modulation_Pathway" { graph [layout=dot, rankdir=TB, splines=true,

overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF",

label="Figure 3: K+ Channel Modulation Assay", fontcolor="#202124", labelloc=b, width=7.9,

height=6]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10]; edge

[fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];

// Node Definitions start_state [label="Resting Cell\n(Polarized)", fillcolor="#F1F3F4",

fontcolor="#202124"]; high_k [label="Add High Extracellular K⁺", shape=ellipse,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; depolarized_state [label="Cell Depolarizes\n(High

DiSBaC₁₀ Fluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; add_compound

[label="Add Test Compound\n(K⁺ Channel Opener)", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"]; repolarized_state [label="Cell Repolarizes/Hyperpolarizes\n(Low

DiSBaC₁₀ Fluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_state -> high_k; high_k -> depolarized_state; depolarized_state ->

add_compound; add_compound -> repolarized_state; } caption: "Figure 3: K+ Channel

Modulation Assay"

Conclusion
DiSBaC₁₀ is a versatile and reliable tool for the quantitative analysis of membrane potential

changes in a wide range of biological applications. Its utility in fluorescence microscopy and

high-throughput flow cytometry makes it particularly valuable for drug discovery and the

investigation of cellular signaling pathways. By following the protocols and considering the

principles outlined in this guide, researchers can effectively employ DiSBaC₁₀ to gain critical

insights into the electrophysiological behavior of cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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